1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole
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Overview
Description
1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a naphthalen-2-yloxy group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides. One common method involves the reaction of an azide with a nitrile in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction. This can be achieved by reacting a suitable bromophenyl derivative with the tetrazole ring.
Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be attached through an etherification reaction. This involves the reaction of a naphthalen-2-ol derivative with the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the ether bond and the formation of corresponding products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used. Reaction conditions may vary depending on the desired product.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce naphthalen-2-ol and corresponding tetrazole derivatives.
Scientific Research Applications
1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromophenyl and naphthalen-2-yloxy groups can influence the compound’s binding affinity and specificity for these targets. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole: The compound itself.
1-(4-bromophenyl)-5-[(phenylmethoxy)methyl]-1H-tetrazole: A similar compound with a phenylmethoxy group instead of a naphthalen-2-yloxy group.
1-(4-bromophenyl)-5-[(morpholin-4-yl)methyl]-1H-tetrazole: A similar compound with a morpholin-4-yl group instead of a naphthalen-2-yloxy group.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and naphthalen-2-yloxy groups. These groups contribute to its distinct chemical properties and potential applications. The combination of these functional groups with the tetrazole ring enhances the compound’s versatility in various chemical reactions and its potential biological activities.
Properties
Molecular Formula |
C18H13BrN4O |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(naphthalen-2-yloxymethyl)tetrazole |
InChI |
InChI=1S/C18H13BrN4O/c19-15-6-8-16(9-7-15)23-18(20-21-22-23)12-24-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
InChI Key |
JGVFFQDNKDRPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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